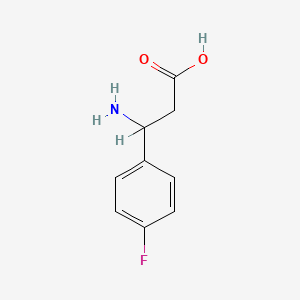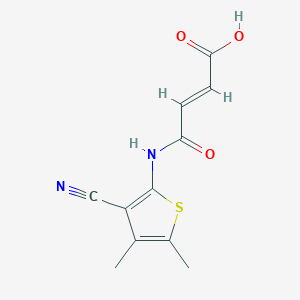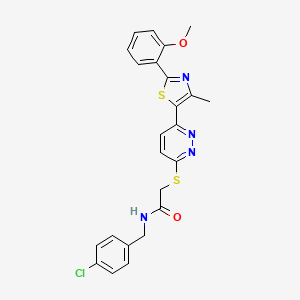
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has shown potential as a treatment for a variety of neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By blocking this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the widely used antiepileptic drug valproate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing brain levels of GABA, it has been shown to reduce the activity of the excitatory neurotransmitter glutamate. It has also been shown to increase the expression of certain GABA receptor subtypes in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, its high potency also means that it can be toxic at high doses, making careful dosing and monitoring essential.
List of
Direcciones Futuras
1. Further studies are needed to determine the long-term safety and efficacy of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide in humans.
2. Studies are needed to determine the optimal dosing and administration schedule for this compound in various neurological disorders.
3. The potential of this compound as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia, should be explored.
4. The effects of this compound on other neurotransmitter systems, such as dopamine and serotonin, should be investigated.
5. The potential of this compound as a tool for studying the role of GABA in normal brain function should be explored.
6. The development of more selective and less toxic GABA transaminase inhibitors should be pursued.
In conclusion, this compound is a promising compound with potential applications in the treatment of a variety of neurological disorders. Its high potency and selectivity for GABA transaminase make it a useful tool for studying the role of GABA in normal brain function and in neurological disorders. However, further research is needed to determine its long-term safety and efficacy in humans and to explore its potential as a treatment for other neurological disorders.
Métodos De Síntesis
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3-acetyl-4-phenylbutanoic acid, followed by a series of chemical transformations including reduction, cyclization, and acylation. The resulting compound is a white crystalline powder with a molecular weight of 315.4 g/mol.
Aplicaciones Científicas De Investigación
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide has been the subject of extensive scientific research, both in vitro and in vivo. In animal studies, this compound has been shown to increase brain levels of GABA and to reduce seizures in models of epilepsy. It has also been shown to reduce drug-seeking behavior in models of addiction and to reduce anxiety-like behavior in models of anxiety.
Propiedades
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-15(12-4-2-1-3-5-12)8-9-16(21)18-13-10-17(22)19(11-13)14-6-7-14/h1-5,13-14H,6-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSWUCMSOSYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)
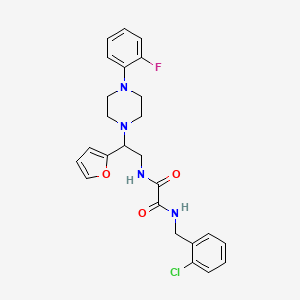
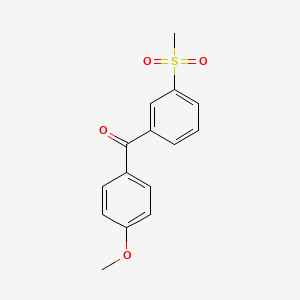
![N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2883881.png)
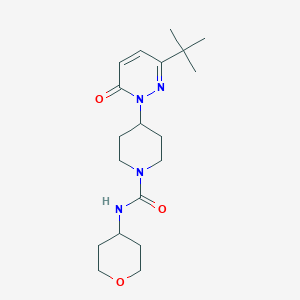
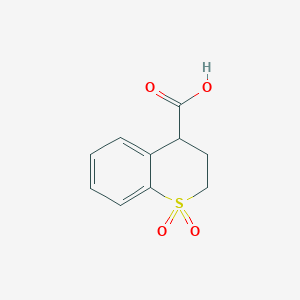
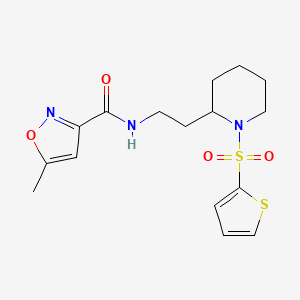


![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)

